molecular formula C11H11BrN2O B11849529 4-bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole

4-bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole

Cat. No.: B11849529
M. Wt: 267.12 g/mol
InChI Key: JYPVWWZGCIYHLM-UHFFFAOYSA-N
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Description

4-bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

4-bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-methoxyphenol: A related compound with similar structural features.

    4-bromo-2-methoxyphenylboronic acid: Another related compound used in similar chemical reactions.

Uniqueness

4-bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

4-bromo-2-(2-methoxyphenyl)-1-methylimidazole

InChI

InChI=1S/C11H11BrN2O/c1-14-7-10(12)13-11(14)8-5-3-4-6-9(8)15-2/h3-7H,1-2H3

InChI Key

JYPVWWZGCIYHLM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1C2=CC=CC=C2OC)Br

Origin of Product

United States

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